molecular formula C12H21N3 B13288067 N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13288067
M. Wt: 207.32 g/mol
InChI Key: QFMZKLNPQORRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H21N3 It is known for its unique structure, which includes a cycloheptyl group attached to an ethyl-pyrazol-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of cycloheptylamine with ethyl-pyrazole under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Cycloheptyl-1-ethyl-1H-pyrazol-3-amine
  • N-Cycloheptyl-1-ethyl-1H-pyrazol-5-amine
  • N-Cycloheptyl-1-methyl-1H-pyrazol-4-amine

Uniqueness

N-Cycloheptyl-1-ethyl-1H-pyrazol-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-cycloheptyl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-2-15-10-12(9-13-15)14-11-7-5-3-4-6-8-11/h9-11,14H,2-8H2,1H3

InChI Key

QFMZKLNPQORRER-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.